![molecular formula C10H12N2O B12442140 [1-(1-Benzofuran-2-yl)ethyl]hydrazine CAS No. 1016498-93-3](/img/structure/B12442140.png)
[1-(1-Benzofuran-2-yl)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Benzofuran-2-yl)ethyl]hydrazine: is an organic compound that features a benzofuran ring attached to an ethyl group, which is further linked to a hydrazine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzofuran-2-yl)ethyl]hydrazine typically involves the reaction of 2-acetylbenzofuran with hydrazine derivatives. For instance, a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol, catalyzed by concentrated hydrochloric acid under reflux conditions, yields the desired compound . The crude product is then purified by crystallization using dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(1-Benzofuran-2-yl)ethyl]hydrazine can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce ethylamines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocycles: [1-(1-Benzofuran-2-yl)ethyl]hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, and antiviral properties.
Industry:
Mecanismo De Acción
The mechanism of action of [1-(1-Benzofuran-2-yl)ethyl]hydrazine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazine group can form reactive intermediates that further interact with cellular components, leading to the observed biological effects .
Comparación Con Compuestos Similares
- [1-(1-Benzofuran-2-yl)ethylidene]hydrazine
- [1-(3-ethyl-1-benzofuran-2-yl)ethyl]hydrazine
Comparison: While these compounds share the benzofuran core structure, their unique substituents and functional groups confer different biological activities and chemical reactivity.
Propiedades
Número CAS |
1016498-93-3 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-yl)ethylhydrazine |
InChI |
InChI=1S/C10H12N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-7,12H,11H2,1H3 |
Clave InChI |
MFOGVQSEDJNVMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2O1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


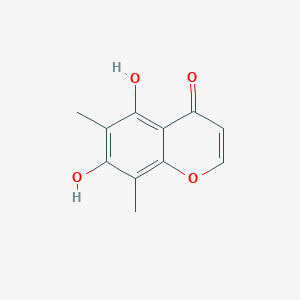
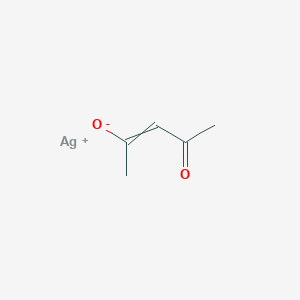
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
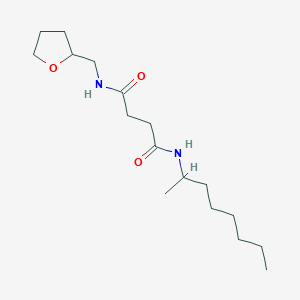
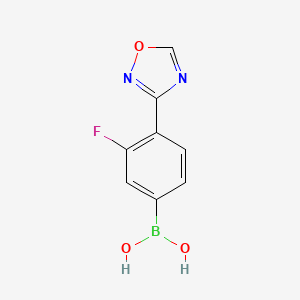


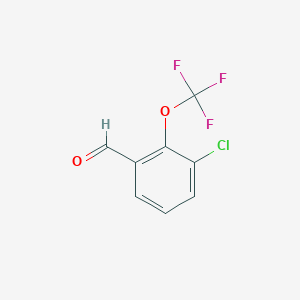

![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
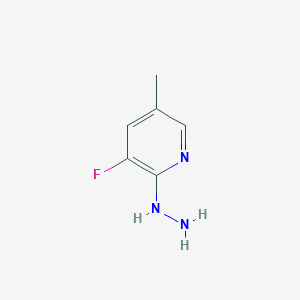
![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)
